N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide
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Overview
Description
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of chromeno[4,3-d]pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group, a chromeno ring, and a pyrimidine ring, making it a complex and intriguing molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno Ring: The chromeno ring is synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and malononitrile.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with suitable reagents like guanidine or urea.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell signaling pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to the desired biological effects, such as cell growth inhibition or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- **N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-[2-(4-bromophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific structural features, such as the combination of a bromophenyl group, a chromeno ring, and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H12BrN3O3 |
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Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C19H12BrN3O3/c1-10(24)21-18-15-16(13-4-2-3-5-14(13)26-19(15)25)22-17(23-18)11-6-8-12(20)9-7-11/h2-9H,1H3,(H,21,22,23,24) |
InChI Key |
LDKXFAHKEIQVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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